NMDA Receptor Agonist Activity and Subtype Selectivity vs. AMPA Receptors
L-Cysteine S-sulfate acts as a selective NMDA receptor agonist with a 7.2-fold preference over AMPA receptors. In radioligand binding assays, the compound exhibits an EC50 of 8.2 µM at NMDA receptors versus 59 µM at AMPA receptors [1]. This selectivity profile contrasts with glutamate, which activates both receptor subtypes with comparable potency, and with native cysteine, which lacks significant ionotropic glutamate receptor agonist activity. The NMDA-specific activation by L-Cysteine S-sulfate leads to calcium influx and calpain-dependent degradation of the inhibitory synaptic scaffolding protein gephyrin at 100 µM [1], and induces concentration-dependent cytotoxicity in primary mouse neuronal cells (200 µM) [1].
| Evidence Dimension | Receptor agonist potency (EC50) and subtype selectivity |
|---|---|
| Target Compound Data | NMDA receptor EC50 = 8.2 µM; AMPA receptor EC50 = 59 µM |
| Comparator Or Baseline | Glutamate (endogenous agonist) activates both NMDA and AMPA receptors with comparable potency; L-Cysteine shows minimal activity at both receptor subtypes |
| Quantified Difference | 7.2-fold selectivity for NMDA over AMPA receptors; NMDA EC50 of 8.2 µM represents potent agonist activity relative to physiological ligand concentrations |
| Conditions | Radioligand binding assays using recombinant NMDA and AMPA receptors |
Why This Matters
Procurement of L-Cysteine S-sulfate is essential for studies requiring selective NMDA receptor activation without confounding AMPA receptor signaling.
- [1] Bertin Bioreagent. S-Sulfocysteine (CAT N°: 34559) Product Datasheet. EC50 values: NMDA receptor 8.2 µM; AMPA receptor 59 µM; cytotoxicity and gephyrin degradation data. https://bertin-bioreagent.cvmh.fr/s-sulfocysteine/ View Source
